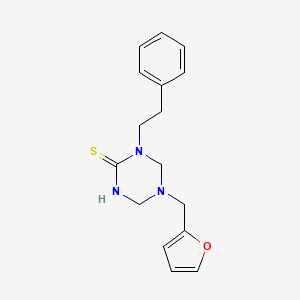

5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione

Descripción general

Descripción

5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione is a heterocyclic compound that features a furan ring, a phenethyl group, and a triazinane-2-thione core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione typically involves the reaction of furan derivatives with triazinane-2-thione precursors. One common method includes the use of microwave-assisted conditions to facilitate the reaction between 2-furoic acid, furfurylamine, and furfuryl alcohol . The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC, optimizing reaction time, solvent, and substrate amounts to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar microwave-assisted techniques, ensuring efficient and cost-effective production. The use of biorefineries to produce furan derivatives from biomass can also be integrated into the industrial process, promoting sustainability .

Análisis De Reacciones Químicas

Types of Reactions

5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanic acids.

Reduction: Reduction reactions can convert the furan ring to dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

Aplicaciones Científicas De Investigación

5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the triazinane-2-thione core can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

5-(Hydroxymethyl)-2-furancarboxylic acid (HMFCA): A furan derivative with similar reactivity patterns.

2,5-Furandicarboxylic acid (FDCA): Another furan-based compound used in polymer production.

Furfural: A primary furan platform chemical derived from biomass.

Uniqueness

5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione is unique due to its combination of a furan ring, a phenethyl group, and a triazinane-2-thione core. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione is a heterocyclic compound notable for its unique structural features, including a furan ring, a phenethyl group, and a triazinane-2-thione core. This compound has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of this compound is with a molecular weight of approximately 303.4 g/mol. Its structure allows for diverse chemical interactions that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3OS |

| Molecular Weight | 303.4 g/mol |

| CAS Number | 356773-43-8 |

| IUPAC Name | 5-(Furan-2-ylmethyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, the furan moiety in these compounds can enhance their interaction with biological membranes, leading to increased permeability and subsequent microbial inhibition.

In vitro studies have shown that derivatives of furan-containing compounds display potent activity against various bacterial strains and fungi. The specific mechanisms often involve disruption of cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with tumor growth.

A comparative analysis of similar compounds revealed varying degrees of cytotoxicity against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(Furan-2-ylmethyl)-1-phenethyl... | MCF7 | 12.50 |

| 5-(Furan-2-ylmethyl)-1-(2-methoxyphenyl)... | NCI-H460 | 42.30 |

| Furan-based derivatives | HepG2 | 3.25 |

These findings suggest that the structural features of this compound could be optimized for enhanced anticancer efficacy.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The furan ring can engage in π–π stacking interactions with aromatic residues in proteins, while the triazinane core can form hydrogen bonds with biological macromolecules. These interactions may modulate enzyme activity and receptor functions critical for cellular signaling.

Case Studies

Recent studies have explored the synthesis and evaluation of various derivatives based on the triazinane scaffold. For example:

- Synthesis and Characterization : A study synthesized several derivatives using microwave-assisted techniques, which improved yields and reduced reaction times.

- Biological Evaluation : These derivatives were tested against a panel of cancer cell lines (e.g., MCF7, A549), showing promising results in terms of IC50 values indicating their potential as therapeutic agents.

Propiedades

IUPAC Name |

5-(furan-2-ylmethyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c21-16-17-12-18(11-15-7-4-10-20-15)13-19(16)9-8-14-5-2-1-3-6-14/h1-7,10H,8-9,11-13H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVLHPBLSHTJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=S)N(CN1CC2=CC=CO2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901333691 | |

| Record name | 5-(furan-2-ylmethyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663891 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

676243-80-4 | |

| Record name | 5-(furan-2-ylmethyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.